(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
CAS No.:
Cat. No.: VC15827573
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | (1S)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m0/s1 |
| Standard InChI Key | QLKZEIPFTZJBAM-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Introduction
(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that is the enantiomer of (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine. While specific information on the (S)-enantiomer is limited, understanding its structure and potential properties can be inferred from its (R)-counterpart.
Synthesis and Chemical Characteristics
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For cyclobutyl-substituted benzimidazoles, specific conditions might be required to ensure the formation of the desired cyclobutyl group.
Synthesis Pathway
-
Starting Materials: o-Phenylenediamine and cyclobutanecarboxylic acid or its derivatives.
-
Reaction Conditions: Typically involves heating in the presence of an acid catalyst.
-
Product Formation: The benzimidazole ring forms, with the cyclobutyl group attached at the 1-position.
Biological Activity
-
Antimicrobial Activity: Benzimidazoles are known to exhibit antimicrobial properties, which could be relevant for this compound.
-
Pharmacological Potential: Further research is needed to determine its potential pharmacological applications.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Condensation of o-phenylenediamine with cyclobutanecarboxylic acid derivatives |
| 2 | Formation of benzimidazole ring with cyclobutyl substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume